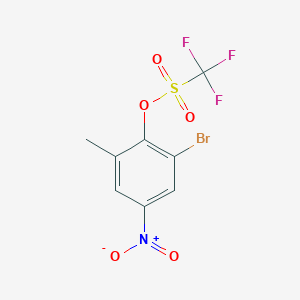

4-Bromo-2-(2-hydroxyethoxy)benzonitrile

Übersicht

Beschreibung

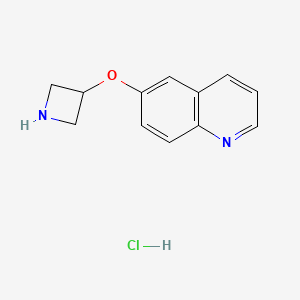

4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a biochemical used for proteomics research . It has a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile can be found in various chemical databases . It is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile can be found in chemical databases . It has a molecular weight of 242.07 g/mol .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Microbial Interactions

Benzonitrile herbicides, including compounds structurally related to "4-Bromo-2-(2-hydroxyethoxy)benzonitrile," undergo microbial degradation in soil and subsurface environments. This degradation process is crucial for understanding the environmental fate of these compounds. Studies summarize the microbial degradation pathways, highlighting the accumulation of persistent metabolites and identifying the diversity of the involved degrader organisms. The environmental impact of benzonitrile derivatives, such as their role as groundwater contaminants, underscores the importance of these studies for environmental monitoring and remediation strategies (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Cytotoxic Effects

The cytotoxic effects of benzonitrile pesticides have been evaluated using human cell lines. The study focuses on herbicides like bromoxynil and their microbial metabolites, providing insights into their potential toxic effects on liver and kidney cells. Such research is essential for assessing the safety and environmental health risks associated with these chemicals (Lovecká et al., 2015).

Synthesis and Biological Activities of Novel Compounds

Research into the synthesis of new compounds from benzonitrile derivatives has led to the discovery of molecules with significant biological activities. For example, a family of iron(II)-cyclopentadienyl compounds derived from benzonitriles has shown strong activity against colorectal and triple-negative breast cancer cells. These findings highlight the potential of benzonitrile derivatives in developing new therapeutic agents (Pilon et al., 2020).

Vibrational Spectra Studies

Vibrational spectra studies of benzonitrile derivatives, including 4-bromo benzonitrile, provide valuable information for understanding the molecular structure and dynamics of these compounds. Such research aids in the characterization of materials and can inform the development of new substances with desired physical and chemical properties (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Safety and Hazards

When handling 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

4-bromo-2-(2-hydroxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-8-2-1-7(6-11)9(5-8)13-4-3-12/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVOHAIQFDAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)